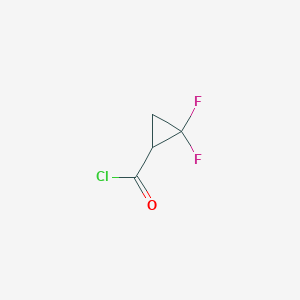

2,2-Difluorocyclopropanecarbonyl chloride

Cat. No. B8381106

M. Wt: 140.51 g/mol

InChI Key: ARDXUROAPJDKCZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07652057B2

Procedure details

To monoethyl malonate (2.164 g, 16.4 mmol) in a round bottom flask under inert argon atmosphere was added 60 ml of THF and the vessel was cooled to −78° C. To this was added n-butyllithium solution (20.48 ml of 1.6 M in hexane, 32.8 mmol) and the temperature was raised gradually until it reached 0° C. for 15 minutes. The lithiated malonate solution was then cooled to −78° C. again and the crude 2,2-difluoro-cyclopropanecarbonyl chloride dissolved in THF (10 mL) was added drop wise over 20 minutes and the reaction mixture was warmed to 0° C. at which time the reaction was complete as shown by TLC (potasiumpermanganate stain). The reaction mixture was then worked up with (2×20 ml) saturated sodium hydrogen carbonate solution and (1×20 ml) saturated brine solution. This was then extracted with (2×20 ml) ethyl acetate and the organic portion of the reaction mixture was then reduced in-vacuo and subsequently adsorbed onto silica and chromatographed (AcOEt 10:90 heptane). Combination of the desired fractions and evaporation afforded 3-(2,2-difluoro-cyclopropyl)-3-oxo-propionic acid ethyl ester (678 mg, 43% yield) as a colourless liquid. MS (ESI+): 193.3, 4 ([M+H]+).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

brine

Quantity

20 mL

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.C([Li])CCC.C([O-])(=O)CC([O-])=O.[F:22][C:23]1([F:29])[CH2:25][CH:24]1C(Cl)=O.[Mn]([O-])(=O)(=O)=O.[K+].C(=O)([O-])O.[Na+]>C1COCC1.[Cl-].[Na+].O>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([CH:24]1[CH2:25][C:23]1([F:29])[F:22])=[O:5])[CH3:9] |f:4.5,6.7,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.164 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)OCC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

20.48 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1(C(C1)C(=O)Cl)F

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Step Seven

|

Name

|

brine

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised gradually until it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop wise over 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was warmed to 0° C. at which time the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This was then extracted with (2×20 ml) ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed (AcOEt 10:90 heptane)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Combination of the desired fractions and evaporation

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(=O)C1C(C1)(F)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 678 mg | |

| YIELD: PERCENTYIELD | 43% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |